4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
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Overview
Description
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile is a chlorinated aromatic compound. It is a derivative of chlorothalonil, a widely used fungicide. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile typically involves the chlorination of isophthalonitrile followed by hydrolysis. One common method includes the reaction of 2,4,5,6-tetrachloroisophthalonitrile with a base to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on microbial degradation and its role in environmental bioremediation.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of fungicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile involves the inhibition of glutathione-related enzymes in target organisms. This inhibition disrupts cellular respiration and leads to the death of the target organism. The compound interacts with specific molecular targets and pathways, making it effective in its applications .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrachloroisophthalonitrile: A precursor in the synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile.
2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile: A closely related compound with similar properties.
2,4,6-Trichloroisophthalonitrile: Another chlorinated derivative with comparable applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
188962-57-4 |
---|---|
Molecular Formula |
C8HCl3N2O |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2O/c9-5-3(1-12)8(14)4(2-13)6(10)7(5)11/h14H |
InChI Key |
LHHIWNWVXIKFRD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)O |
Origin of Product |
United States |
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